2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide
Overview
Description
2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide is a complex organic compound that features a combination of sulfonamide, aniline, and pyrrolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting dimethylamine with a sulfonyl chloride derivative.
Aniline coupling: The sulfonamide is then coupled with an aniline derivative under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acetamide formation: The resulting intermediate is then reacted with an acylating agent to form the acetamide group.
Pyrrolidine addition: Finally, the pyrrolidine moiety is introduced through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups can be utilized in the design of novel materials with specific properties, such as conductivity or reactivity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfonamide or pyrrolidine groups.
Mechanism of Action
The mechanism of action of 2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The pyrrolidine moiety may enhance binding affinity or specificity, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide
- N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide
Uniqueness
2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-19(2)25(23,24)21(16-9-4-3-5-10-16)15-17(22)18-11-8-14-20-12-6-7-13-20/h3-5,9-10H,6-8,11-15H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGXIBSSQRSCFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NCCCN1CCCC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.